REACTION_CXSMILES
|
ClC1C([N+]([O-])=O)=C(Cl)C(Cl)=C(Cl)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(F)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(Cl)C=1Cl.Cl[C:44]1[C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]([Cl:54])=[C:46]([Cl:55])[C:45]=1Cl>C(#N)C>[Cl:55][C:46]1[CH:45]=[CH:44][C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]=1[Cl:54]
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
dichlorotrifluoronitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)Cl
|
Name
|
trichloro-difluoronitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
|
Name
|
ion 261
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
|
Name
|
tetrachlorofluoronitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl
|
Name
|
ion 277
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 84° C. for 2 hours in a nitrogen atmosphere
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |